H-Ala-Ala-Ala-NH2 . HCl
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Overview
Description
H-Ala-Ala-Ala-NH2 . HCl, also known as H-Ala-Ala-Ala-NH2 hydrochloride, is a tripeptide compound consisting of three alanine residues linked together with an amide group at the C-terminus and a hydrochloride salt. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-Ala-NH2 . HCl typically involves the stepwise coupling of alanine residues. The process begins with the protection of the amino group of alanine, followed by the coupling of the protected alanine with another alanine residue using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves the deprotection of the amino group and the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and high-throughput synthesis of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support and then cleaved from the support after synthesis is complete .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Ala-Ala-NH2 . HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .
Scientific Research Applications
H-Ala-Ala-Ala-NH2 . HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide behavior.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-Ala-Ala-Ala-NH2 . HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
H-Ala-Ala-NH2 . HCl: A dipeptide with similar properties but shorter chain length.
H-Ala-Gly-NH2 . HCl: Another dipeptide with glycine instead of alanine.
H-Ala-Ala-Ala-OH: A tripeptide without the amide group at the C-terminus.
Uniqueness
H-Ala-Ala-Ala-NH2 . HCl is unique due to its tripeptide structure with an amide group, which provides stability and specific reactivity. This makes it particularly useful in peptide synthesis and as a model compound in research .
Properties
Molecular Formula |
C9H19ClN4O3 |
---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C9H18N4O3.ClH/c1-4(10)8(15)13-6(3)9(16)12-5(2)7(11)14;/h4-6H,10H2,1-3H3,(H2,11,14)(H,12,16)(H,13,15);1H/t4-,5-,6-;/m0./s1 |
InChI Key |
WQHVMNMHHBTOOW-YCLXABBFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)N.Cl |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)N)N.Cl |
Origin of Product |
United States |
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